![molecular formula C17H15N3O2 B2778564 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide CAS No. 93065-43-1](/img/structure/B2778564.png)
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
描述
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound that features a quinazolinone core, characterized by a fused benzene and pyrimidine ring system, with a propanamide substituent attached to the phenyl ring at the 2-position of the quinazolinone core. This compound is of interest due to its potential therapeutic properties and chemical versatility.
作用机制
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown good inhibition activity against infected cells . The specific interactions between this compound and its targets, leading to these inhibitory effects, require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist activity, and anti-amoebiasis
Result of Action
Some quinoxaline derivatives have shown inhibitory action against certain cells . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is not clearly defined in the current literature. Environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound, and understanding these influences is crucial for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinoxalin-2-ones, which are structurally related to N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, can be achieved through various methods. Some of these methods include:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach allows for the formation of 3,3-disubstituted systems.
Bargellini Reaction: A reaction involving the formation of α-hydroxy acids from aldehydes, ketones, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxalin-2-ones using light.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinoxalinones and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
Recent studies have highlighted various biological activities associated with N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide:
- Antiviral Activity : Compounds related to this structure have shown promising antiviral effects, particularly against HIV. For example, derivatives have been tested in clinical trials demonstrating potent activity against HIV-1 .
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by acting as an antagonist to specific receptors involved in inflammatory pathways. This property makes it a candidate for treating conditions characterized by inflammation .
- Inhibition of Glycogen Phosphorylase : This compound has been identified as an inhibitor of glycogen phosphorylase, which is significant for managing diabetes and obesity. The inhibition can lead to improved glucose metabolism, making it a potential therapeutic agent for type II diabetes .
Case Studies
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
- Clinical Trials for HIV Treatment : A notable study involved administering derivatives of this compound to HIV-infected patients. The results indicated significant reductions in viral load with manageable side effects .
- Anti-inflammatory Effects in Animal Models : Experimental studies demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis and other inflammatory diseases .
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and have comparable chemical and biological properties.
Quinoxaline Derivatives: These compounds also feature a quinoxaline core and exhibit similar reactivity and potential therapeutic applications.
Uniqueness
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide substituent at the 2-position of the quinazolinone core differentiates it from other similar compounds and may contribute to its unique therapeutic potential.
生物活性
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating various diseases. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound this compound belongs to the quinoxaline family, characterized by a bicyclic structure that contains nitrogen atoms. Its general structure can be represented as follows:
The synthesis of quinoxaline derivatives typically involves reactions such as cyclization and acylation. For instance, one method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds to form the quinoxaline ring system. The specific synthesis of this compound has been optimized in various studies to enhance yield and purity.
Anticancer Properties
Numerous studies have highlighted the anticancer activity of quinoxaline derivatives. For example, a study reported the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates and their testing against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
Another investigation focused on novel quinoxaline-3-propanamides as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for tumor angiogenesis. Compounds demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin, with selectivity indices indicating promising therapeutic profiles .
Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |
---|---|---|---|
8 | HCT-116 | 5.0 | 12.44 |
9 | MCF-7 | 6.5 | 19.97 |
14 | HCT-116 | 4.0 | 11.98 |
Glycogen Phosphorylase Inhibition
Quinoxaline derivatives have also been investigated for their role as glycogen phosphorylase inhibitors, which are relevant in managing diabetes and obesity. A patent describes compounds that inhibit glycogen phosphorylase, leading to reduced hepatic glucose production and increased glycogen storage in muscle tissue . This mechanism suggests potential applications in treating non-insulin-dependent diabetes mellitus (NIDDM).
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : Quinoxaline derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Anti-inflammatory Effects : Some quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Anticancer Activity : A study involving a series of synthesized quinoxaline derivatives demonstrated their effectiveness against breast and colon cancer cell lines, providing a foundation for further development as anticancer agents .
- Diabetes Management : Research on glycogen phosphorylase inhibitors has shown promising results in animal models for improving glucose metabolism and reducing blood sugar levels .
属性
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMBKNSKXIHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。